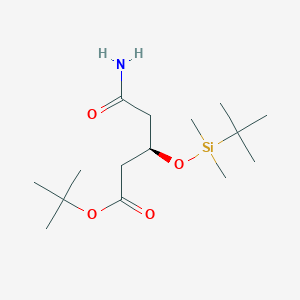
tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate: is a complex organic compound that features a tert-butyl ester group, an amino group, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group can be introduced through reductive amination or other amination techniques. The esterification to form the tert-butyl ester is usually achieved using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form oxo derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the chemical industry, it serves as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (chloro)dimethylsilane
- tert-Butyldiphenylsilyl chloride
- tert-Butyldimethylsilyloxy acetaldehyde
Uniqueness: tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is unique due to its combination of functional groups, which provides a versatile platform for further chemical modifications. Its tert-butyldimethylsilyl-protected hydroxyl group offers stability under various reaction conditions, making it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C15H31NO4Si |
|---|---|
Molecular Weight |
317.50 g/mol |
IUPAC Name |
tert-butyl (3R)-5-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H31NO4Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H2,16,17)/t11-/m1/s1 |
InChI Key |
JXNMLCVLVKRYJA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)
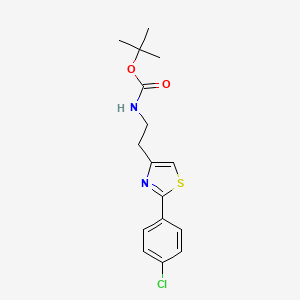

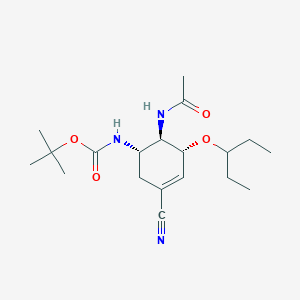
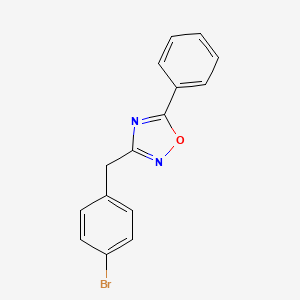

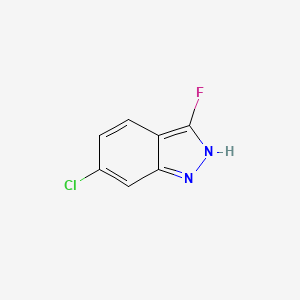
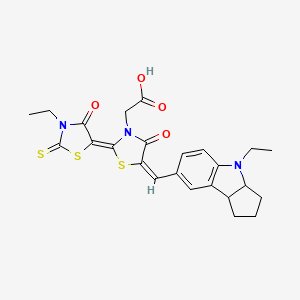

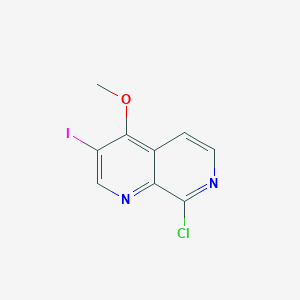
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)

